molecular formula C10H11BrO B1530226 3-(3-Bromophenyl)cyclobutan-1-ol CAS No. 1182940-84-6

3-(3-Bromophenyl)cyclobutan-1-ol

Cat. No.: B1530226
CAS No.: 1182940-84-6
M. Wt: 227.1 g/mol
InChI Key: XCVHFKDHMYRYPE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)cyclobutan-1-ol is a chemical compound characterized by a bromophenyl group attached to a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)cyclobutan-1-ol typically involves the cyclization of 3-bromophenylacetic acid or its derivatives. The reaction conditions include the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process starting from readily available starting materials such as bromobenzene. The process involves several intermediate steps, including halogenation, cyclization, and reduction reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted cyclobutanol derivatives.

Scientific Research Applications

3-(3-Bromophenyl)cyclobutan-1-ol has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Bromophenyl)cyclobutan-1-ol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

3-(3-Bromophenyl)cyclobutan-1-ol is similar to other bromophenyl derivatives and cyclobutanol compounds. its unique structure sets it apart in terms of reactivity and potential applications. Some similar compounds include:

  • 3-(4-Bromophenyl)cyclobutan-1-ol

  • 3-(2-Bromophenyl)cyclobutan-1-ol

  • 1-(3-Bromophenyl)cyclobutanol

These compounds share structural similarities but may exhibit different chemical properties and biological activities.

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Properties

IUPAC Name

3-(3-bromophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVHFKDHMYRYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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